4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide
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Overview
Description
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of two chlorine atoms at the 4 and 6 positions of the pyridine ring, a piperidine ring attached to the pyridine-4-carbonyl group, and a carboxamide group at the 2 position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the pyridine ring: The initial step involves the formation of the pyridine ring with chlorine substituents at the 4 and 6 positions. This can be achieved through a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.
Introduction of the piperidine ring: The next step involves the introduction of the piperidine ring through a nucleophilic substitution reaction. This can be done by reacting the chlorinated pyridine with a piperidine derivative under basic conditions.
Formation of the carboxamide group: The final step involves the formation of the carboxamide group at the 2 position of the pyridine ring. This can be achieved through an amidation reaction using reagents such as carbonyldiimidazole or N,N’-dicyclohexylcarbodiimide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimization of reaction conditions to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chlorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether, sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of substituted pyridine derivatives.
Scientific Research Applications
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for the treatment of various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the disruption of cellular processes. Additionally, the compound may interact with DNA or RNA, affecting gene expression and protein synthesis.
Comparison with Similar Compounds
4,6-Dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide can be compared with other similar compounds, such as:
4,6-Dichloropyrimidine: Similar in structure but with a pyrimidine ring instead of a pyridine ring. It is used in the synthesis of various heterocyclic compounds.
N-(piperidine-4-yl)benzamide: Similar in structure but with a benzamide group instead of a pyridine-2-carboxamide group. It is studied for its potential anticancer properties.
4,6-Dimethylpyrimidine derivatives: Similar in structure but with methyl groups instead of chlorine atoms. These compounds are investigated for their antiviral and anticancer activities.
Properties
IUPAC Name |
4,6-dichloro-N-[1-(pyridine-4-carbonyl)piperidin-4-yl]pyridine-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N4O2/c18-12-9-14(22-15(19)10-12)16(24)21-13-3-7-23(8-4-13)17(25)11-1-5-20-6-2-11/h1-2,5-6,9-10,13H,3-4,7-8H2,(H,21,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVEWFOXFVNDRFM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=NC(=CC(=C2)Cl)Cl)C(=O)C3=CC=NC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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